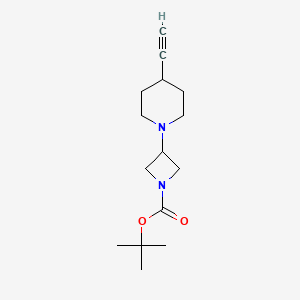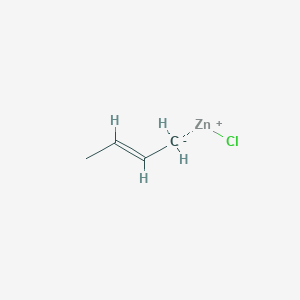
(E)-But-2-en-1-ylZinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-But-2-en-1-ylZinc chloride is an organozinc compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a zinc atom bonded to a butenyl group, specifically in the (E)-configuration, which denotes the trans arrangement of substituents around the double bond.
準備方法
Synthetic Routes and Reaction Conditions
(E)-But-2-en-1-ylZinc chloride can be synthesized through several methods. One common approach involves the reaction of (E)-But-2-en-1-ylmagnesium bromide with zinc chloride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
(E)−But−2−en−1−ylMgBr+ZnCl2→(E)−But−2−en−1−ylZnCl+MgBrCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
(E)-But-2-en-1-ylZinc chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: It can be reduced to yield alkanes.
Substitution: The zinc atom can be substituted with other metals or groups, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or other organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: (E)-But-2-en-1-ol or (E)-But-2-enal.
Reduction: Butane.
Substitution: Various organometallic derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
(E)-But-2-en-1-ylZinc chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is valuable in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides to form complex organic molecules.
Biology and Medicine
In biological research, this compound can be used to study the effects of organozinc compounds on biological systems. Its reactivity with biomolecules makes it a useful tool in probing biochemical pathways and mechanisms.
Industry
Industrially, this compound is employed in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its ability to form stable carbon-zinc bonds makes it a versatile intermediate in various chemical processes.
作用機序
The mechanism by which (E)-But-2-en-1-ylZinc chloride exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in nucleophilic addition or substitution reactions, targeting electrophilic centers in other molecules. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds and stabilizing transition states during reactions.
類似化合物との比較
Similar Compounds
(E)-But-2-en-1-ylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.
(E)-But-2-en-1-ylLithium: Another organometallic compound with lithium as the metal center.
(E)-But-2-en-1-ylCopper: Contains copper and exhibits different reactivity patterns.
Uniqueness
(E)-But-2-en-1-ylZinc chloride is unique due to the specific reactivity imparted by the zinc atom. Zinc’s ability to stabilize negative charges and its moderate electronegativity make it an ideal metal for facilitating various organic transformations. Compared to magnesium and lithium analogs, zinc compounds often exhibit greater stability and selectivity in reactions.
特性
分子式 |
C4H7ClZn |
|---|---|
分子量 |
155.9 g/mol |
IUPAC名 |
(E)-but-2-ene;chlorozinc(1+) |
InChI |
InChI=1S/C4H7.ClH.Zn/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1/b4-3+;; |
InChIキー |
NATWCQLSZKQNHC-CZEFNJPISA-M |
異性体SMILES |
C/C=C/[CH2-].Cl[Zn+] |
正規SMILES |
CC=C[CH2-].Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-(4-Methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B14894521.png)

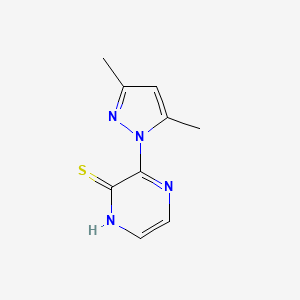
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14894528.png)
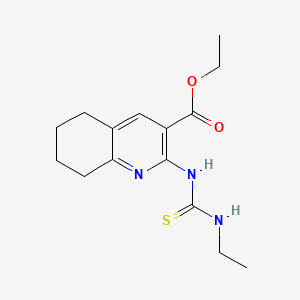
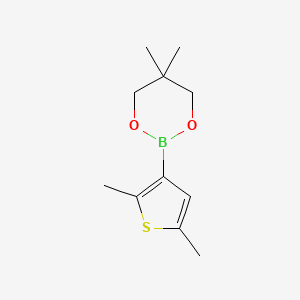
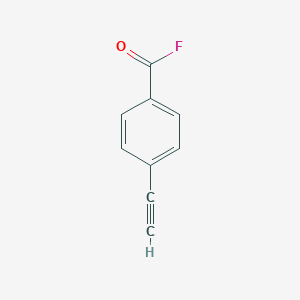

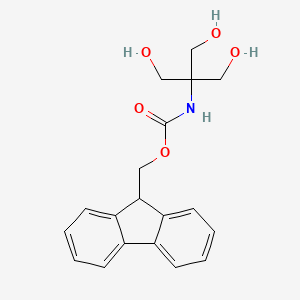
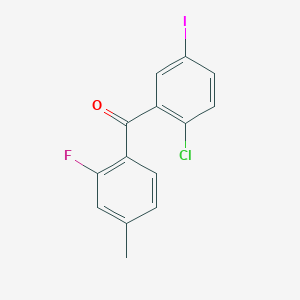
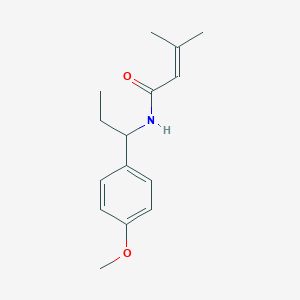
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane](/img/structure/B14894559.png)
![(2R)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B14894566.png)
